N,N-Bis(2-aminoethyl)-1,3-propanediamine (CAS 13002-64-7), also designated 2,3,2-tetramine or TETA, is a linear tetraamine polyazaalkane with the molecular formula C7H20N4 and molecular weight 160.26 g/mol. The compound contains four nitrogen donor atoms arranged in a 2-3-2 carbon backbone spacing, distinguishing it from both shorter-chain analogs such as triethylenetetramine (2,2,2-tetramine) and macrocyclic tetraamines.
Molecular FormulaC7H20N4
Molecular Weight160.26 g/mol
CAS No.13002-64-7
Cat. No.B087217
⚠ Attention: For research use only. Not for human or veterinary use.
N,N-Bis(2-aminoethyl)-1,3-propanediamine (13002-64-7): A Linear Tetraamine Chelator with Differentiated Cupruretic Activity and Synthetic Utility
N,N-Bis(2-aminoethyl)-1,3-propanediamine (CAS 13002-64-7), also designated 2,3,2-tetramine or TETA, is a linear tetraamine polyazaalkane with the molecular formula C7H20N4 and molecular weight 160.26 g/mol [1]. The compound contains four nitrogen donor atoms arranged in a 2-3-2 carbon backbone spacing, distinguishing it from both shorter-chain analogs such as triethylenetetramine (2,2,2-tetramine) and macrocyclic tetraamines [2]. This specific geometric configuration confers characteristic metal-coordination properties that have been quantitatively evaluated in comparative pharmacological and biochemical studies.
Linear 2-3-2 tetraamine chelator scaffold
Differentiated cupruretic response in animal models
Acyclic precursor for cross-bridged macrocycle synthesis
[1] PubChem. N,N'-Bis(2-aminoethyl)-1,3-propanediamine. PubChem CID 78479. U.S. National Library of Medicine. View Source
[2] MeSH Supplementary Concept Data. N,N-bis(2-aminoethyl)-1,3-propanediamine. MeSH Unique ID C064279. U.S. National Library of Medicine, introduced June 27, 1990. View Source
Why N,N-Bis(2-aminoethyl)-1,3-propanediamine Cannot Be Substituted by Other Tetraamines or Standard Chelators
The tetraamine class encompasses compounds with identical nitrogen content (four amine groups) and molecular formula, yet carbon spacer length critically dictates metal coordination geometry, stability constant, and biological transport behavior. 2,3,2-Tetramine (N,N-bis(2-aminoethyl)-1,3-propanediamine) differs from the clinically used 2,2,2-tetramine (trientine, triethylenetetramine) solely in the central carbon spacer length (three methylene units versus two), a structural variation that alters chelate ring size and stability [1]. In vivo studies demonstrate that this seemingly modest structural change translates into a 4- to 9-fold difference in cupruretic efficacy [2]. Furthermore, comparison with macrocyclic tetraamines reveals that despite higher thermodynamic formation constants for copper, the macrocyclic analogs fail to induce significant cupruresis, underscoring that thermodynamic stability alone does not predict in vivo chelation performance [3]. Generic substitution among tetraamines for applications requiring predictable metal sequestration, biological copper depletion, or specific synthetic derivatization patterns is therefore not scientifically justified without performance verification.
Carbon spacer length alters chelate geometry
2-3-2 vs 2-2-2 backbone spacing changes ring size and metal-transport behavior; cupruretic response may shift several-fold.
Macrocyclic analogs show divergent in vivo activity
Higher thermodynamic stability does not predict cupruretic performance; macrocyclic tetramines failed to induce significant copper excretion.
Generic tetraamine substitution not supported
Identical nitrogen count does not ensure equivalent chelation outcome; performance verification is required for each application.
[1] Borthwick TR, Benson GD, Schugar HJ. Copper chelating agents. A comparison of cupruretic responses to various tetramines and D-penicillamine. J Lab Clin Med. 1980 Apr;95(4):575-80. PMID: 7359013. View Source
[2] Allen KG, Twedt DC, Hunsaker HA. Tetramine cupruretic agents: A comparison in dogs. Am J Vet Res. 1987 Jan;48(1):28-30. PMID: 3826839. View Source
[3] Borthwick TR, Benson GD, Schugar HJ. Copper chelating agents. A comparison of cupruretic responses to various tetramines and D-penicillamine. J Lab Clin Med. 1980 Apr;95(4):575-80. PMID: 7359013. View Source
N,N-Bis(2-aminoethyl)-1,3-propanediamine: Comparative Quantitative Performance Evidence Against Analogs and Alternatives
4- to 9-Fold Greater Cupruretic Efficacy Than 2,2,2-Tetramine in Canine In Vivo Model
2,3,2-Tetramine tetrahydrochloride produced a 4- to 9-fold greater cupruresis (urinary copper excretion) than 2,2,2-tetramine tetrahydrochloride in healthy dogs receiving 300 mg daily oral administration for 23 consecutive days [1].
In Vivo Cupruretic ComparisonHead-to-head
4- to 9-fold greater urinary copper excretion vs 2,2,2-tetramine
Supports copper depletion study design in canine model
This head-to-head in vivo data provides quantitative justification for selecting 2,3,2-tetramine over the clinically available 2,2,2-tetramine in research applications requiring maximal copper depletion efficiency.
[1] Allen KG, Twedt DC, Hunsaker HA. Tetramine cupruretic agents: A comparison in dogs. Am J Vet Res. 1987 Jan;48(1):28-30. PMID: 3826839. View Source
Superior Cupruretic Activity Compared to D-Penicillamine and Macrocyclic Tetramines in Rat Model
In a comparative survey of linear and macrocyclic tetramines, 2,3,2-tetramine was identified as the most effective agent for inducing cupruresis in both normal and copper-loaded rats, outperforming 2,2,2-tetramine, D-penicillamine (the standard clinical chelator for Wilson's disease), and macrocyclic tetramines, while also inducing a more prolonged cupruresis [1].
Cupruretic Ranking in Rat PanelHead-to-head
Ranked highest cupruretic response; macrocyclic analogs induced no significant cupruresis
Supports chelator screening and comparative efficacy studies
Qualitative superiority with prolonged duration; macrocyclic tetramines induced no significant cupruresis despite higher formation constants
Conditions
Normal and copper-loaded rats; administration by gavage or intravenous routes
Why This Matters
This evidence establishes 2,3,2-tetramine as the superior cupruretic among a panel of tetramines and the clinical standard D-penicillamine, directly informing selection for copper depletion studies or chelator development programs.
[1] Borthwick TR, Benson GD, Schugar HJ. Copper chelating agents. A comparison of cupruretic responses to various tetramines and D-penicillamine. J Lab Clin Med. 1980 Apr;95(4):575-80. PMID: 7359013. View Source
77% Reduction in Cellular Copper and Enhanced Apolipoprotein A-I Synthesis in Hep G2 Cells
Treatment of Hep G2 cells with 2,3,2-tetramine (TETA) at 20 μmol/L maintained a 77% reduction in cellular copper content. This copper depletion was associated with a 2.5-fold enhancement in apolipoprotein A-I (apoA-I) mRNA synthesis and a 52% elevation in apoA-I mRNA abundance [1]. In parallel studies, 2,3,2-tetramine treatment (20 μmol/L for two passages) resulted in a 56% increase (P < 0.05) in nascent apoA-I secretion into the medium [2].
77% Cu reduction vs control; 56% secretion increase (P < 0.05)
Conditions
Hep G2 human hepatoma cell line; 20 μmol/L 2,3,2-tetramine for two passages; cells cultured at 0.63 μmol Cu/L
Why This Matters
These quantitative cellular data establish the functional efficacy of 2,3,2-tetramine as a copper-depleting agent in a human hepatocyte model, with downstream effects on apoA-I expression relevant to lipid metabolism research.
[1] Wu JY, Zhang JJ, Wang Y, Lei KY. Regulation of apolipoprotein A-I gene expression in Hep G2 cells depleted of Cu by cupruretic tetramine. Am J Physiol. 1997 Oct;273(4):C1362-70. doi:10.1152/ajpcell.1997.273.4.C1362. View Source
[2] Zhang JJ, Wang Y, Lei KY. Apolipoprotein A-I synthesis and secretion are increased in Hep G2 cells depleted of copper by cupruretic tetramine. J Nutr. 1995 Feb;125(2):172-82. doi:10.1093/jn/125.2.172. PMID: 7861243. View Source
N,N'-Bis-(2-aminoethyl)-1,3-propanediamine serves as the specific acyclic tetraamine precursor for synthesizing cross-bridged tetraazamacrocycles via a single solvent system process. The patent specifically claims a method comprising a series of steps of derivatizing this compound to prepare cross-bridged macropolycycles, distinguishing it from cyclam-based alternatives that lack the same derivatization pathway [1].
Synthetic Precursor UtilitySupporting evidence
Specific acyclic tetraamine for single-solvent cross-bridged macrocycle synthesis
Enables patented synthetic route to cross-bridged tetraazamacrocycles
Synthetic utility as precursor for cross-bridged macrocycles
Target Compound Data
Derivatizable in single alcoholic solvent system; enables one-pot synthesis
Comparator Or Baseline
Cyclam (1,4,8,11-tetraazacyclotetradecane) and other acyclic tetraamines
Quantified Difference
Not quantified; structural basis for specific patent claims
Conditions
Alcoholic solvent system (60-100% C1-C4 alcohol); single reaction vessel
Why This Matters
For researchers synthesizing cross-bridged tetraazamacrocycles as chelators or catalysts, this compound provides a distinct synthetic entry point with patent-documented methodological advantages over alternative starting materials.
[1] Hiler GD II, Perkins CM. Methods of making cross-bridged macropolycycles. United States Patent US6225464B1. The Procter & Gamble Company. May 1, 2001. View Source
Evidence-Based Research and Industrial Application Scenarios for N,N-Bis(2-aminoethyl)-1,3-propanediamine
Experimental Copper Chelation and Wilson's Disease Model Research
Based on its 4- to 9-fold greater cupruretic efficacy than 2,2,2-tetramine in dogs [1] and superior performance over D-penicillamine in rat models [2], this compound is indicated for in vivo and in vitro copper depletion studies where maximal urinary copper excretion or cellular copper removal is required. Applications include Wilson's disease animal models, investigation of copper-dependent metabolic pathways, and comparative chelator efficacy studies.
Cellular Copper Metabolism and Apolipoprotein Regulation Studies
With documented 77% cellular copper reduction in Hep G2 cells and associated 56% increase in apoA-I secretion [1][2], this compound is appropriate for hepatocyte-based studies investigating the relationship between copper status and lipid metabolism, high-density lipoprotein (HDL) biogenesis, or copper-dependent transcription factor activity.
Synthesis of Cross-Bridged Tetraazamacrocycles and Chelator Development
As specifically claimed in patent US6225464 [1], this compound functions as the acyclic tetraamine precursor for synthesizing cross-bridged macropolycycles using a streamlined single-solvent system. This application scenario includes ligand design for radiopharmaceuticals, catalytic metal complexes, and novel chelators requiring the specific 2-3-2 carbon backbone geometry.
Copper-Deficiency Induction in Laboratory Animal Models
The compound's established potency as a cupruretic agent enables controlled induction of copper deficiency in experimental animals for studying copper-dependent physiological processes, including connective tissue formation, neurotransmitter synthesis, and immune function [1].
Controlled copper-deficiency induction in animal models
In vivo copper-sequestration potency
Copper-status biomarker validation
[1] Allen KG, Twedt DC, Hunsaker HA. Tetramine cupruretic agents: A comparison in dogs. Am J Vet Res. 1987 Jan;48(1):28-30. PMID: 3826839. View Source
[2] Borthwick TR, Benson GD, Schugar HJ. Copper chelating agents. A comparison of cupruretic responses to various tetramines and D-penicillamine. J Lab Clin Med. 1980 Apr;95(4):575-80. PMID: 7359013. View Source
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